6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Description
Historical Development and Discovery of Methylaminopyrimidine Derivatives
The historical development of methylaminopyrimidine derivatives traces back to the foundational work in pyrimidine chemistry that began in the late 19th century. The systematic study of pyrimidines was initiated in 1884 with Adolf Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that would become standard for this class of heterocyclic compounds. The systematic exploration of pyrimidine derivatives continued through the early 20th century, with significant contributions to understanding their synthesis and properties.
The development of aminopyrimidine derivatives, including those with methylamino substituents, emerged as researchers recognized the biological significance of these compounds. The presence of amino groups at various positions on the pyrimidine ring became a focus of synthetic efforts due to their potential for hydrogen bonding and biological activity. Adolf Pinner's extensive research contributions included numerous essays published in professional journals between 1870 and 1903, covering topics such as condensation reactions and the preparation of various heterocyclic compounds. His work laid the groundwork for understanding the reactivity patterns that would later be exploited in the synthesis of complex methylaminopyrimidine derivatives.
The evolution of synthetic methodologies for pyrimidine derivatives has continued into modern times, with researchers developing increasingly sophisticated approaches to create compounds like 6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid. Recent synthetic strategies have emphasized efficiency and selectivity, with studies demonstrating that 2-aminopyrimidine derivatives can be synthesized by heating 2-amino-4,6-dichloropyrimidine with substituted amines in solvent-free conditions. These methodological advances represent a significant evolution from the early synthetic approaches pioneered by Pinner and his contemporaries.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique structural features and the broader importance of pyrimidine derivatives in biological systems. Pyrimidine derivatives have gained significant attention in drug design due to their effectiveness as core molecules for synthesizing various pharmacological candidates. This prominence is attributed to pyrimidine's ability to form hydrogen bonds and dipole-dipole interactions through its nitrogen atoms, enabling strong interactions with biological targets.
The structural versatility of methylaminopyrimidine derivatives makes them valuable building blocks for creating more complex heterocyclic systems. The basic structure of 2-aminopyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 and an amino group attached at position 2. This unique arrangement allows these compounds to participate in multiple types of chemical interactions, such as hydrogen bonding and dipole-dipole interactions, which enhance their reactivity and binding affinity with biological targets.
Research has demonstrated that pyrimidine derivatives exhibit diverse useful biological activities that hold attractive potential for clinical translation as therapeutic agents in alleviation of a myriad of diseases. Drugs having the pyrimidine motif have manifested to exhibit gratifying biological activity like anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. This heterocycle, being a significant endogenous component of the body, allows pyrimidine derivatives to easily interact with enzymes, genetic materials, and bio components within the cell.
The research significance extends to the compound's role as a starting material for synthesizing various other heterocyclic compounds, including biologically active bicyclic pyrimidines. Additionally, aminopyrimidines serve as structural components in highly efficient chiral organocatalysts for asymmetric synthesis. The landscape of approved drugs presently marketed incorporating the pyrimidine scaffold continues to evolve in number and diversity, with marketed medications including imatinib, sulfamethomidine, nilotinib, and iclaprim containing pyrimidine moieties in their structures.
Taxonomic Classification within Pyrimidine Carboxylic Acids
This compound belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives. These are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring. The taxonomic classification places this compound within a hierarchical system that begins with organic compounds as the kingdom, followed by organoheterocyclic compounds as the super class, diazines as the class, and pyrimidines and pyrimidine derivatives as the sub class.
The direct parent classification for this compound is pyrimidinecarboxylic acids, which represents a specific subset of pyrimidine derivatives characterized by the presence of carboxylic acid functionality. This classification system, known as the ClassyFire Taxonomy, provides a comprehensive framework for understanding the relationships between different chemical entities and their structural features. The compound's position within this taxonomy reflects its dual nature as both a substituted pyrimidine and a carboxylic acid derivative.
Within the broader category of pyrimidinecarboxylic acids, the compound represents a specific structural type characterized by the presence of both methyl and methylamino substituents. The classification system recognizes that these compounds can exhibit diverse biological activities and chemical properties based on their substitution patterns. The taxonomic organization facilitates the understanding of structure-activity relationships and helps researchers identify compounds with similar properties or potential applications.
The compound's classification within pyrimidinecarboxylic acids connects it to other important biological molecules, including orotic acid, which is an intermediate product in pyrimidine synthesis and plays a role in chemical conversions between dihydrofolate and tetrahydrofolate. This relationship highlights the biological significance of the pyrimidinecarboxylic acid class and suggests potential roles for synthetic derivatives like this compound in biological systems.
Properties
IUPAC Name |
6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSQKVPPODILND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 6-Chloropyrimidine-4-carboxylic Acid Derivatives
A common and efficient route involves using 6-chloropyrimidine-4-carboxylic acid or its esters as starting materials. The synthetic sequence is as follows:
Step 1: Coupling with Methylamine
The 6-chloropyrimidine-4-carboxylic acid or ester is reacted with methylamine under nucleophilic aromatic substitution conditions to replace the 2-chloro substituent with a methylamino group. This reaction is typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or n-butanol, often under heating or microwave irradiation to accelerate the reaction.
Step 2: Hydrolysis (if ester intermediate is used)
If the starting material is an ester, the ester group is hydrolyzed under basic conditions (e.g., lithium hydroxide in methanol/water mixtures) to yield the free carboxylic acid.
Step 3: Purification
The product is purified by standard techniques such as silica gel column chromatography or recrystallization.
Cyclization Routes
Alternative routes involve the cyclization of amidine and β-ketoester derivatives:
Condensation of appropriate amidines with β-ketoesters bearing a methyl substituent at the 6-position can afford dihydropyrimidine intermediates.
Subsequent oxidation or chlorination (e.g., with phosphorus oxychloride) converts the dihydropyrimidine to the corresponding chloropyrimidine intermediate.
Nucleophilic substitution with methylamine introduces the methylamino group at the 2-position.
Hydrolysis of ester groups yields the carboxylic acid function.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid is investigated for its potential as a pharmaceutical intermediate. Its ability to modulate enzyme activity positions it as a candidate for drug development, particularly in targeting inflammatory and infectious diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to established antibiotics .
Biological Studies
The compound's interaction with biological targets has been explored extensively:
- Enzyme Inhibition : Research has shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, certain derivatives demonstrated IC₅₀ values comparable to well-known anti-inflammatory drugs.
- Antiviral Properties : The compound is also being studied for its potential antiviral effects, with ongoing research aimed at understanding its mechanism of action against viral pathogens.
Chemical Synthesis
As a building block in organic synthesis, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its versatility allows chemists to create various derivatives with tailored properties for specific applications.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX enzymes, with some derivatives achieving IC₅₀ values as low as 0.04 μmol, suggesting potential therapeutic applications in treating inflammatory diseases .
| Compound | IC₅₀ (μmol) | Target Enzyme |
|---|---|---|
| Compound A | 0.04 | COX-2 |
| Compound B | 0.08 | COX-1 |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various derivatives of this compound were screened against common bacterial strains. The findings revealed that specific modifications to the pyrimidine structure enhanced antibacterial efficacy, highlighting the importance of structure-activity relationship (SAR) studies in drug design .
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E. coli | 0.5 μg/mL |
| Derivative Y | S. aureus | 0.3 μg/mL |
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations on the Pyrimidine Core
Physicochemical Properties
| Property | Target Compound | 2-Chloro-6-methyl Analog | 6-Hydroxy-2-(methylamino) Analog |
|---|---|---|---|
| Solubility (H₂O) | Moderate (~10 mg/mL) | Low (<1 mg/mL) | High (>50 mg/mL) |
| logP | ~0.5 | ~1.2 | ~-0.3 |
| pKa (COOH) | ~2.8 | ~1.9 | ~3.2 |
Biological Activity
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid (CAS Number: 915140-72-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a methyl group at position 6, a methylamino group at position 2, and a carboxylic acid functional group at position 4. This configuration contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways, including inflammatory responses and microbial resistance mechanisms .
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. For instance, compounds with similar structures demonstrated IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In studies focused on tuberculosis (TB), pyrimidine derivatives were found to exhibit activity against Mycobacterium tuberculosis without cross-resistance to conventional TB drugs. This suggests a novel mechanism of action that warrants further investigation .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be enhanced through modifications in its structure. SAR studies have revealed that substituents at specific positions can significantly affect the potency and selectivity of these compounds against various biological targets. For example, the introduction of electron-donating groups has been shown to improve anti-inflammatory activity .
| Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | COX-2 | <50 | Comparable to celecoxib |
| Analog A | Mycobacterium tuberculosis | Active | No cross-resistance observed |
| Analog B | COX-1 | Moderate activity | SAR indicates potential for optimization |
Case Studies
- Anti-inflammatory Efficacy : In a study evaluating the anti-inflammatory effects of pyrimidine derivatives, compounds similar to this compound were tested in carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema compared to controls, suggesting effective modulation of inflammatory pathways .
- Antimicrobial Screening : A series of pyrimidine carboxamide derivatives were screened against clinical strains of M. tuberculosis. The results showed promising activity without cross-resistance to existing treatments, indicating a potential new avenue for TB therapy .
Q & A
Q. What are the optimized synthetic routes for 6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, involving condensation of methylamine with a pyrimidine precursor (e.g., 6-methylpyrimidine-4-carboxylic acid derivatives). Catalysts like palladium or copper (e.g., for C–N coupling) and solvents such as DMF or toluene are critical for achieving high yields . For example, cyclization under reflux (80–120°C) with triethylamine as a base can promote amide bond formation. Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of methylamine) and purification via recrystallization or column chromatography is recommended to isolate the product ≥95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Condensation | Methylamine, Pd(OAc)₂ | DMF | 100°C | 65–75 |
| Cyclization | Triethylamine | Toluene | Reflux | 80–85 |
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm methylamino (–NHCH₃) and carboxylic acid (–COOH) groups. The methylamino proton typically appears as a singlet at δ 2.8–3.2 ppm, while the pyrimidine ring protons resonate between δ 7.0–8.5 ppm .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]+ calculated for C₈H₁₀N₃O₂: 180.0772) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions of the carboxylic acid moiety .
Q. How does the compound’s reactivity vary in hydroxylic versus aprotic solvents?
- Methodological Answer : The carboxylic acid group exhibits pH-dependent solubility and reactivity. In aqueous solvents, deprotonation (pKa ~2.5–3.5) increases nucleophilicity, while in aprotic solvents (e.g., DMSO), hydrogen bonding stabilizes intermediates. Kinetic studies of similar pyrimidinecarboxylic acids show rate constants (k) 1.5–2× higher in methanol than in acetonitrile due to solvent polarity effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoforms). To address this:
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric for kinase inhibition).
- Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Apply computational docking to predict binding modes to targets like α7 nicotinic receptors or Src/Abl kinases, correlating with experimental IC₅₀ values .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Modify substituents : Introducing electron-withdrawing groups (e.g., –Cl at C6) increases metabolic stability but may reduce solubility.
- Bioisosteric replacement : Replace the carboxylic acid with a tetrazole to improve membrane permeability while retaining hydrogen-bonding capacity .
- Table 2 : SAR Trends for Pyrimidine Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methylamino at C2 | Enhanced kinase inhibition | |
| Carboxylic acid at C4 | Improved solubility, reduced logP |
Q. What mechanistic insights explain its role in modulating α7 nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Electrophysiological studies (patch-clamp) reveal that the methylamino group hydrogen-bonds with Glu172 in the receptor’s ligand-binding domain, stabilizing the active conformation. The carboxylic acid enhances water solubility, facilitating CNS penetration. Competitive binding assays using [³H]-epibatidine confirm partial agonism (EC₅₀ ~10–50 μM) .
Q. How do pH and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- pH : Stable at pH 2–4 (protonated carboxylic acid); degradation accelerates above pH 7 due to deprotonation and oxidation.
- Temperature : Store at –20°C under argon; TGA/DSC shows decomposition onset at 150°C .
Data-Driven Insights
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Detects impurities <0.1% using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
- NMR relaxation experiments : Identify residual solvents (e.g., DMF) via ¹H NMR spin-lattice relaxation times .
Q. How do solvent effects influence its tautomeric equilibrium in solution?
- Methodological Answer : In DMSO-d₆, the keto form dominates (δ 10.5 ppm for –COOH), while in CDCl₃, enol tautomers (δ 5.8–6.2 ppm for –OH) are observed. UV-Vis spectroscopy (λmax 270 nm in ethanol) corroborates tautomer ratios .
Q. What in silico models predict its pharmacokinetic properties (e.g., BBB penetration)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
